6-Fluoro-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
6-Fluoro-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole is a fluorinated heterocyclic compound. This compound is characterized by the presence of a benzoxazole ring, which is fused with a piperazine ring substituted with a trifluoroethyl group. The fluorine atoms in the structure contribute to its unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Substitution with Piperazine: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated benzoxazole intermediate reacts with piperazine.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via alkylation reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as fluorinated polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The fluorine atoms enhance its ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with cellular processes by mimicking or blocking natural substrates.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that also contain fluorine atoms and a heterocyclic ring structure.
Fluorinated Quinolines: These compounds share a similar fluorinated aromatic ring structure.
Uniqueness
6-Fluoro-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole is unique due to the combination of its benzoxazole and piperazine rings, along with the trifluoroethyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13F4N3O |
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Molecular Weight |
303.26 g/mol |
IUPAC Name |
6-fluoro-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C13H13F4N3O/c14-9-1-2-10-11(7-9)21-12(18-10)20-5-3-19(4-6-20)8-13(15,16)17/h1-2,7H,3-6,8H2 |
InChI Key |
YPRFVISIFDARNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=NC3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
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